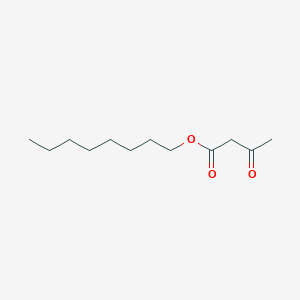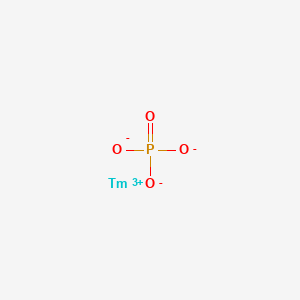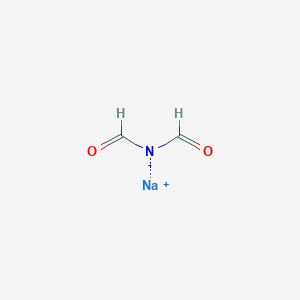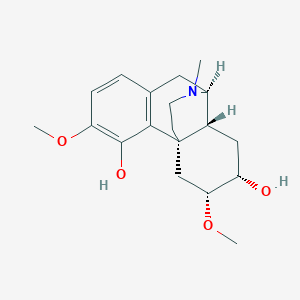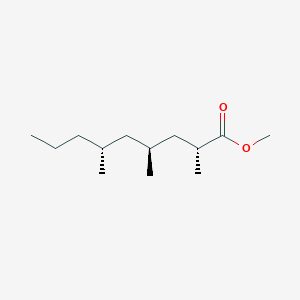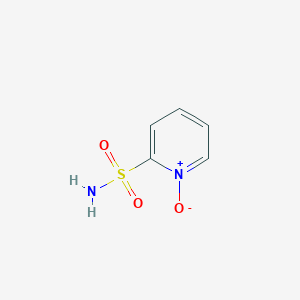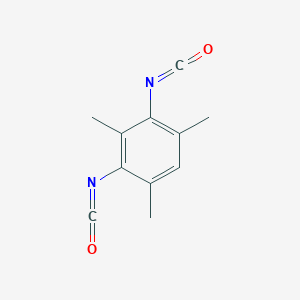
2,4,6-Trimethyl-1,3-phenylene diisocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethyl-1,3-phenylene diisocyanate is an organic compound with the molecular formula C11H10N2O2. It is a white crystalline solid that is primarily used as an intermediate in the production of various polymers and coatings. The compound is known for its high reactivity due to the presence of two isocyanate groups, which makes it valuable in industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,4,6-Trimethyl-1,3-phenylene diisocyanate can be synthesized from 2,4,6-trimethyl-1,3-phenylenediamine through a reaction with di-tert-butyl dicarbonate. The reaction typically involves the use of a solvent such as dichloromethane and is carried out under an inert atmosphere to prevent the isocyanate groups from reacting with moisture .
Industrial Production Methods: In industrial settings, the compound is produced by phosgenation of 2,4,6-trimethyl-1,3-phenylenediamine. This process involves the reaction of the diamine with phosgene gas in the presence of a solvent like toluene. The reaction is highly exothermic and requires careful control of temperature and pressure to ensure safety and high yield .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trimethyl-1,3-phenylene diisocyanate undergoes several types of chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Polymerization: The compound can polymerize with polyols to form polyurethanes, which are widely used in foams, elastomers, and coatings.
Substitution Reactions: It can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives
Common Reagents and Conditions:
Alcohols and Amines: These reagents are commonly used in addition reactions to form urethanes and ureas.
Catalysts: Catalysts such as dibutyltin dilaurate are often used to accelerate the polymerization reactions.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the polymerization with polyols.
Applications De Recherche Scientifique
2,4,6-Trimethyl-1,3-phenylene diisocyanate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a building block in the synthesis of various polymers and advanced materials.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It is employed in the development of drug delivery systems and medical coatings.
Industry: The compound is extensively used in the production of polyurethanes, which are utilized in foams, adhesives, sealants, and coatings
Mécanisme D'action
The reactivity of 2,4,6-Trimethyl-1,3-phenylene diisocyanate is primarily due to the presence of the isocyanate groups. These groups can react with nucleophiles to form stable covalent bonds. The mechanism involves the nucleophilic attack on the carbon atom of the isocyanate group, leading to the formation of a tetrahedral intermediate, which then rearranges to form the final product. This reactivity makes the compound valuable in the formation of polymers and other materials .
Comparaison Avec Des Composés Similaires
1,3-Diisocyanato-2,4,6-triisopropylbenzene: Similar in structure but with isopropyl groups instead of methyl groups.
2,4-Diisocyanato-1,3,5-trimethylbenzene: Another isomer with similar reactivity but different substitution pattern
Uniqueness: 2,4,6-Trimethyl-1,3-phenylene diisocyanate is unique due to its specific substitution pattern, which provides distinct reactivity and properties compared to other isomers. The presence of three methyl groups enhances its solubility and reactivity, making it particularly useful in the synthesis of specialized polymers and coatings .
Propriétés
IUPAC Name |
2,4-diisocyanato-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-7-4-8(2)11(13-6-15)9(3)10(7)12-5-14/h4H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSVNEGAPNXBADJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1N=C=O)C)N=C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369891 |
Source


|
| Record name | 2,4,6-Trimethyl-1,3-phenylene diisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16959-10-7 |
Source


|
| Record name | 2,4,6-Trimethyl-1,3-phenylene diisocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369891 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trimethyl-1,3-phenylene diisocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
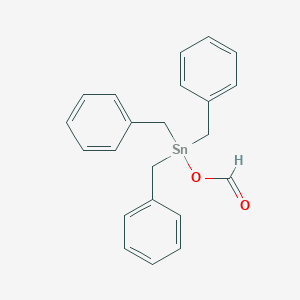
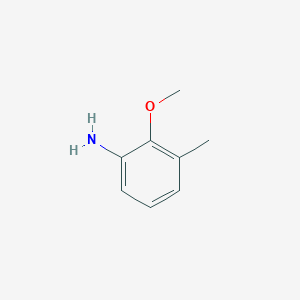
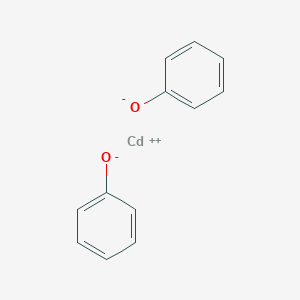
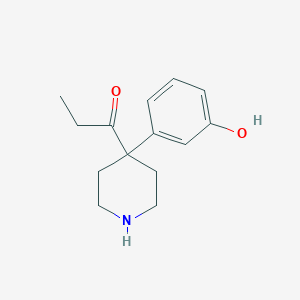
![4-[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]thiomorpholine 1,1-dioxide](/img/structure/B98025.png)
![2-[Di(sec-butoxy)methoxy]butane](/img/structure/B98029.png)
